
17-phenyl-trinor-PGF2alpha isopropyl ester
Übersicht
Beschreibung
17-Phenyl-trinor-PGF2α isopropyl ester (CAS: 130209-76-6) is a synthetic prostaglandin F2α (PGF2α) analog engineered for enhanced therapeutic efficacy and stability. Key structural modifications include:
- 17-Phenyl substitution: Replaces the omega chain of natural PGF2α, improving receptor selectivity and reducing metabolic degradation .
- Isopropyl ester group: Enhances lipophilicity, facilitating corneal penetration and prolonging intraocular pressure (IOP)-lowering activity in glaucoma treatment .
This compound belongs to a subclass of prostaglandin analogs with a carbon-only omega chain, which optimizes the separation of therapeutic (IOP reduction) and adverse effects (ocular hyperemia) . It is formulated as an ethanol solution with ≥98% purity and is stable at -20°C for extended storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost isopropyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes stereoselective oxidation using Baeyer Villiger monooxygenase and diastereoselective reduction using ketoreductase . The key transformations involve regioselective p-phenylbenzoylation of secondary alcohols and Wittig olefination .
Industrial Production Methods
Industrial production of Bimatoprost isopropyl ester follows a similar synthetic route but is optimized for higher yields and scalability. The process involves the use of biocatalysis to ensure stereoselectivity and efficiency under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Bimatoprost isopropyl ester undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like Baeyer Villiger monooxygenase.
Reduction: Diastereoselective reduction using ketoreductase.
Substitution: Regioselective p-phenylbenzoylation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Baeyer Villiger monooxygenase.
Reduction: Ketoreductase.
Substitution: Copper(II)-catalyzed p-phenylbenzoylation.
Major Products
The major products formed from these reactions include stereochemically pure intermediates that are further processed to yield Bimatoprost isopropyl ester .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
- Molecular Formula : C26H38O5
- Molecular Weight : Approximately 430 g/mol
- Class : Prostaglandin analog (prostanoyl derivatives)
The mechanism of action involves the compound's interaction with the FP receptor, a G protein-coupled receptor that regulates aqueous humor outflow in the eye. By activating this receptor, 17-phenyl-trinor-PGF2alpha isopropyl ester effectively reduces IOP, which is crucial for managing glaucoma, a disease characterized by elevated pressure that can lead to optic nerve damage and vision loss .
Efficacy in Lowering Intraocular Pressure
Studies have shown that this compound can significantly lower IOP in animal models. For instance:
- Animal Studies : Research conducted on cats and rabbits indicated that the compound effectively reduced IOP. The 15S-epimer of this compound exhibited greater activity compared to its 15R counterpart .
Comparison with Other Prostaglandins
The efficacy of this compound has been compared to other prostaglandin analogs such as latanoprost and bimatoprost. These comparisons highlight:
- Latanoprost : A closely related compound that has been successfully used clinically for glaucoma treatment. Latanoprost's structure allows for slower conversion to the active free acid form, leading to prolonged effects and reduced side effects compared to the isopropyl ester derivative .
- Bimatoprost : Shares structural similarities but differs in functional groups affecting its pharmacokinetics and safety profile .
Case Studies and Clinical Relevance
Although this compound has shown promise in preclinical settings, its clinical application has faced challenges:
- Ocular Irritation : Significant ocular irritation was noted during animal studies, which limited further clinical development. In contrast, other derivatives like bimatoprost have been optimized to minimize such side effects while maintaining efficacy .
Summary of Key Studies
Wirkmechanismus
Bimatoprost isopropyl ester is hydrolyzed to its active form, bimatoprost acid, in the eye. It reduces intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral route . The exact mechanism involves interaction with prostaglandin receptors in the dermal papilla and the outer epithelial sheath of hair follicles .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Prostaglandin Analogs with Varying Substituents
A pivotal study compared five prostaglandin analogs (A–E) for IOP-lowering efficacy and side effects :
Compound | Structural Features | IOP Reduction (Δ mm Hg) | Side Effect Severity |
---|---|---|---|
A) Cloprostenol isopropyl ester | Chlorophenyl substituent at C-17 | Moderate | High |
B) Fluprostenol isopropyl ester | Trifluoromethyl group at C-17 | High | Moderate |
C) 16-Phenoxy-tetranor-PGF2α isopropyl ester | Phenoxy group at C-16, tetranor chain | Low | Low |
D) 17-Phenyl-trinor-PGF2α isopropyl ester | Phenyl at C-17, trinor chain | High | Low |
E) 13,14-Dihydro-17-phenyl-trinor-PGF2α isopropyl ester (Latanoprost) | Additional 13,14-dihydro modification | Highest | Lowest |
Key Findings :
- Compound D (17-phenyl-trinor-PGF2α isopropyl ester) demonstrated superior separation of therapeutic and adverse effects compared to Cloprostenol (A) and Fluprostenol (B), attributed to its phenyl group and truncated chain .
- Compound E (Latanoprost) outperformed all others due to the 13,14-dihydro modification, which further reduces enzymatic degradation and enhances duration of action .
Ester vs. Amide Derivatives
- 17-Phenyl-trinor-PGF2α serinol amide (Bimatoprost serinol amide): Replaces the isopropyl ester with a serinol amide group, enhancing stability but with undetermined bioactivity . Solubility: 10 mg/mL in DMF, DMSO, and ethanol; lower in PBS (0.5 mg/mL) compared to the isopropyl ester’s ethanol formulation . Molecular weight: 461.6 vs.
- 17-Phenyl-trinor-PGF2α amide: Systematic name: 9S,11R,15S-trihydroxy-17-phenyl-18,19,20-trinor-5Z,13E-prostadienamide. Exact mass: 387.24, significantly lower than the ester derivatives, suggesting altered receptor binding .
Stability and Shelf-Life Comparisons
Isopropyl Ester vs. Methyl Ester in PMR Technology
- Isopropyl esters: Larger steric bulk slows hydrolysis and aging reactions, extending monomer solution shelf life by >10x at room temperature .
- Methyl esters : Faster degradation limits storage stability, necessitating refrigeration .
This principle likely applies to prostaglandin formulations, where the isopropyl ester’s stability supports long-term ocular efficacy without cold-chain dependency .
Biologische Aktivität
17-Phenyl-trinor-PGF2alpha isopropyl ester is a synthetic derivative of prostaglandin F2α (PGF2α), classified within the prostanoid family. This compound has garnered attention for its biological activities, particularly in the context of ocular health, where it serves as a potential treatment for glaucoma by lowering intraocular pressure (IOP). This article explores its biological activity, mechanisms, and comparative efficacy based on diverse research findings.
- Molecular Formula : C26H38O5
- Molecular Weight : 430 g/mol
- CAS Number : 130209-76-6
The compound's structure includes an isopropyl ester group, which influences its pharmacokinetic properties and biological activity.
This compound primarily acts as a potent and selective agonist of the FP receptor, a G protein-coupled receptor involved in various physiological processes. Upon activation of the FP receptor, several biochemical pathways are influenced:
- Aqueous Humor Outflow : The compound enhances the outflow of aqueous humor, thereby reducing IOP.
- Smooth Muscle Contraction : Activation of the FP receptor leads to smooth muscle contraction, which is crucial in regulating vascular tone and other physiological responses.
- Luteolytic Activity : In reproductive biology, it exhibits luteolytic effects, which can influence estrous cycles in livestock .
Biological Activity and Efficacy
Research indicates that this compound demonstrates significant biological activities:
- Intraocular Pressure Reduction : Studies have shown that this compound effectively lowers IOP in animal models, outperforming some existing treatments like latanoprost in specific contexts .
Comparative Studies
Comparative studies with related compounds highlight the unique profile of this compound:
- Bimatoprost , a closely related compound, has been successfully used in clinical settings for glaucoma treatment. It shares structural similarities but exhibits different pharmacokinetics due to variations in functional groups at position 17 .
Side Effects and Limitations
Despite its efficacy, the clinical development of this compound has been limited due to significant ocular irritation observed during studies. This side effect poses challenges for patient compliance and overall therapeutic use compared to other prostaglandin analogs like bimatoprost .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Glaucoma Treatment : In animal models, the compound demonstrated a robust ability to lower IOP, making it a candidate for further investigation despite its irritant properties .
- Reproductive Health : Its luteolytic activity was assessed in livestock, where it showed significant effects on synchronizing estrous cycles .
Future Directions
Future research may focus on modifying the structure of this compound to enhance its therapeutic profile while minimizing ocular irritation. Investigating alternative delivery methods or formulations could also improve patient outcomes.
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying the luteolytic effects of 17-phenyl-trinor-PGF2α isopropyl ester?
Methodological Answer: Utilize ovine (sheep) and equine (mare) models to assess luteolysis mechanisms. In sheep, administer the compound during the mid-luteal phase and collect corpora lutea (CL) at 12, 24, or 48 h post-treatment to measure lipoprotein receptor expression (e.g., LDLR, SCARB1) and cholesterol efflux markers like ABCA1 . For mares, employ protocols involving serial PGF2α administration after hemorrhagic anovulatory follicle (HAF) induction, monitoring estrus intervals and follicular regression via ultrasound .
Q. How does 17-phenyl-trinor-PGF2α isopropyl ester influence cholesterol transport in luteal cells?
Methodological Answer: Conduct in vitro assays using primary luteal cells treated with the compound. Measure changes in mRNA/protein levels of cholesterol uptake receptors (LDLR, SCARB1) and efflux transporters (ABCA1) via qPCR and Western blot. Validate LXR activation via chromatin immunoprecipitation (ChIP) to confirm NR1H3/NR1H2 binding to the ABCA1 promoter . Lipid droplet distribution can be visualized using Oil Red O staining .
Q. What synthetic strategies are reported for 17-phenyl-trinor-PGF2α derivatives, including isopropyl esters?
Methodological Answer: Reference radiolabeling techniques (e.g., ¹¹C isotopes) for tracer synthesis, as demonstrated for structurally similar prostaglandins like 17-(3-methylphenyl)-18,19,20-trinor-PGF2α isopropyl ester . Optimize esterification via isopropyl alcohol coupling under anhydrous conditions, with purification by reverse-phase HPLC .
Advanced Research Questions
Q. How can conflicting data on luteolysis efficacy across species (e.g., sheep vs. mares) be resolved?
Methodological Answer: Perform comparative transcriptomics on CL tissues from both species post-treatment. Focus on species-specific differences in LXR isoform expression, prostaglandin receptor (FP) density, or metabolic clearance rates. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue-specific drug concentrations with ABCA1 activation thresholds .
Q. What role does the isopropyl ester moiety play in enhancing the compound’s stability or bioavailability?
Methodological Answer: Compare hydrolysis rates of the isopropyl ester vs. other esters (e.g., methyl, ethyl) in simulated ruminal fluid or plasma using LC-MS. Structural studies (e.g., X-ray crystallography) can reveal how the ester group influences membrane permeability, as seen in analogous methionine isopropyl esters .
Q. How do dose-response relationships differ between single vs. multiple administrations in managing persistent luteal structures?
Methodological Answer: Design a crossover study in mares, comparing single-dose (25 mg) and multi-dose (5 mg × 5 doses) regimens. Monitor serum progesterone, luteal blood flow (Doppler ultrasound), and interovulatory intervals. Apply nonlinear mixed-effects modeling to identify optimal dosing schedules .
Q. What analytical methods are recommended for quantifying 17-phenyl-trinor-PGF2α isopropyl ester in biological matrices?
Methodological Answer: Use LC-MS/MS with deuterated internal standards for high sensitivity. Validate methods in plasma, ovarian tissue, and follicular fluid. For structural confirmation, employ high-resolution MS and compare fragmentation patterns with synthetic standards .
Q. Contradiction Analysis & Hypothesis Testing
Q. Why do some studies report incomplete luteolysis despite ABCA1 upregulation?
Methodological Answer: Investigate compensatory mechanisms, such as increased cholesterol synthesis (e.g., HMG-CoA reductase activity) or alternative efflux pathways (e.g., ABCG1). Use siRNA knockdown of ABCA1 in luteal cells to isolate its contribution to progesterone decline .
Q. How does the compound’s efficacy vary between induced vs. spontaneous luteolysis models?
Methodological Answer: Compare transcriptomic profiles of CL from PGF2α-induced vs. naturally regressing luteal phases. Focus on differences in immune cell infiltration (e.g., macrophages) or apoptotic signaling (e.g., caspase-3 activation) using flow cytometry and TUNEL assays .
Q. Methodological Resources
- Structural Analysis : Refer to X-ray crystallography protocols for analogous isopropyl esters (e.g., L-tyrosine isopropyl ester) to resolve stereochemical configurations .
- Ethical Compliance : Align animal studies with FINER criteria (Feasible, Novel, Ethical, Relevant), ensuring protocols minimize distress and adhere to institutional guidelines .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-FWPUOYPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130209-76-6 | |
Record name | 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 130209-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROLATANOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IFH52MD8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.